N-omega-Carboxymethyl-L-arginine (CMA)

Description

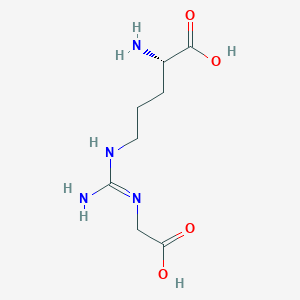

N-omega-Carboxymethyl-L-arginine (CMA) is an advanced glycation end product (AGE) formed via non-enzymatic glycation (Maillard reaction) between reducing sugars and arginine residues in proteins. It is particularly abundant in glycated collagen and has been implicated in age-related pathologies such as diabetes, atherosclerosis, and renal dysfunction . CMA is structurally characterized by the addition of a carboxymethyl group (-CH₂-COOH) to the omega (Nω) position of arginine (Figure 1). Its formation is accelerated under hyperglycemic conditions, making it a biomarker for diabetic complications .

Analytical methods for CMA detection include enzyme-linked immunosorbent assay (ELISA) using monoclonal antibodies (e.g., Clone 3F5) and advanced mass spectrometry techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . CMA is acid-sensitive, complicating its isolation and quantification in biological samples .

Properties

IUPAC Name |

(2S)-2-amino-5-[[N'-(carboxymethyl)carbamimidoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O4/c9-5(7(15)16)2-1-3-11-8(10)12-4-6(13)14/h5H,1-4,9H2,(H,13,14)(H,15,16)(H3,10,11,12)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYVWHCRKHJLRB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-omega-Carboxymethyl-L-arginine (CMA) is an advanced glycation end product (AGE) that primarily targets proteins during aging in humans. It is produced by oxidation in glycated collagen, which is one of the major proteins detected in biological samples.

Mode of Action

CMA is generated in collagen through a non-enzymatic reaction between reducing sugars such as glucose and amino groups in proteins. The formation of CMA is enhanced with increasing glucose concentration and is inhibited in the presence of dicarbonyl-trapping reagents and a metal chelator.

Biochemical Pathways

The formation of CMA is a part of the glycation process, which involves the reaction of reducing sugars with proteins. This process leads to the formation of AGEs, including CMA. AGEs accumulate in proteins during aging and have been associated with various age-related diseases.

Result of Action

The accumulation of CMA in collagen-rich tissues is a marker of protein oxidation and glycation. It has been detected in higher levels in the skin of mice and in the aorta of elderly humans compared to other AGEs. This suggests that CMA could serve as a useful indicator of collagen oxidation and glycation.

Action Environment

The formation of CMA is influenced by environmental factors such as glucose concentration. Higher glucose levels enhance the formation of CMA. Additionally, the presence of dicarbonyl-trapping reagents and metal chelators can inhibit the formation of CMA.

Biochemical Analysis

Biochemical Properties

CMA interacts with various enzymes and proteins. It has been found to weakly inhibit the in vitro activities of endothelium type nitric oxide synthases (NOS), which are enzymes that produce nitric oxide (NO), a molecule involved in several physiological and pathological processes. CMA also potentially inhibits arginase, an enzyme that modulates intracellular L-arginine bioavailability.

Cellular Effects

The effects of CMA on cells are complex and multifaceted. It has been associated with the pathogenesis of vascular complications such as kidney failure and atherosclerosis due to its structural similarity to endogenous inhibitors of NOS. This suggests that CMA may influence cell signaling pathways and gene expression related to these diseases.

Molecular Mechanism

At the molecular level, CMA exerts its effects through various mechanisms. It inhibits the activities of NOS and arginase, potentially affecting NO biosynthesis and L-arginine bioavailability within cells

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CMA can change over time. For instance, when various protein samples were incubated with glucose, the CMA content increased in a time-dependent manner only in glycated collagen. This suggests that CMA’s effects on cellular function may vary depending on the duration of exposure and the specific conditions of the experiment.

Metabolic Pathways

CMA is involved in the metabolic pathway of L-arginine, a crucial amino acid. It is formed by the non-enzymatic reaction of L-arginine with reducing sugars

Comparison with Similar Compounds

CMA shares structural and functional similarities with other arginine derivatives and AGEs. Below is a detailed comparison:

Structural Analogs of Arginine

Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA)

- Structure : Methylation at the Nω position (ADMA: one methyl group at Nω; SDMA: two methyl groups symmetrically distributed).

- Formation: Endogenously synthesized via protein arginine methyltransferases (PRMTs) and released during proteolysis.

- Biological Role: Competitive inhibitors of nitric oxide synthase (NOS), regulating vascular tone and nitric oxide (NO) production .

- Pathological Relevance : Elevated ADMA/SDMA levels correlate with endothelial dysfunction, hypertension, and chronic kidney disease .

- Detection : LC-MS/MS with inter-day CV ≤5% in human plasma .

Nω-Carboxymethyllysine (CML)

- Structure : Carboxymethylation of lysine residues (vs. arginine in CMA).

- Formation : Generated via glyoxal-mediated glycation, similar to CMA .

- Biological Role : A well-characterized AGE associated with oxidative stress and inflammation .

- Detection : Overlaps with CMA methods (ELISA, LC-MS/MS) but requires distinct antibodies .

Homoarginine

- Structure : Additional methylene group in the arginine side chain.

- Biological Role: Substrate for NOS; low levels linked to cardiovascular mortality .

Functional Comparison Table

Key Research Findings

CMA vs. CML :

- CMA is preferentially formed in collagen over bovine serum albumin (BSA), whereas CML shows broader protein specificity .

- CMA levels in diabetic patients are 2–3× higher than in healthy controls, comparable to CML trends .

CMA vs. ADMA/SDMA correlate strongly with renal function (creatinine levels: R²=0.27 for SDMA), while CMA correlates with glycation stress .

Analytical Challenges :

Preparation Methods

Reaction of L-Arginine with Glyoxal

The primary chemical route to synthesize CMA involves the direct reaction of L-arginine with glyoxal under alkaline conditions. As detailed by, this method proceeds via nucleophilic addition of the α-amino group of arginine to the carbonyl group of glyoxal, followed by oxidation and rearrangement.

Procedure :

-

Reactants : L-arginine (100 mM) and glyoxal (100 mM) are dissolved in 1.0 M sodium hydroxide.

-

Incubation : The mixture is heated at 37°C for 1 week. The alkaline pH facilitates the initial Schiff base formation and subsequent Amadori rearrangement.

-

Neutralization : The reaction is quenched with 1.0 M hydrochloric acid to pH 7.0.

-

Yield : Approximately 50% of L-arginine is converted to CMA after 7 days, as quantified by electrospray ionization-liquid chromatography-tandem mass spectrometry (ESI-LC-MS/MS).

Mechanistic Insights :

The reaction proceeds through two critical stages:

Purification Techniques

Purification of CMA from reaction byproducts requires a multi-step chromatographic approach:

-

Cation-Exchange Chromatography :

-

Silica Gel Chromatography :

Characterization via MS and NMR

Mass Spectrometry :

-

ESI-QTOF analysis confirms the molecular ion peak at m/z 233.11 for CMA ([M+H]⁺), consistent with its molecular formula C₈H₁₆N₄O₄.

-

Tandem MS (MS/MS) reveals characteristic fragmentation patterns, including loss of carboxylmethyl (-58 Da) and guanidine (-60 Da) groups.

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (D₂O, 500 MHz): δ 3.75 (t, J = 6.5 Hz, 2H, -CH₂-COO⁻), 3.25 (m, 1H, α-H), 1.85–1.65 (m, 4H, β- and γ-CH₂).

-

¹³C NMR confirms the carboxymethyl moiety at δ 175.2 (COOH) and 45.3 (CH₂).

Biochemical Formation in Glycated Proteins

Incubation of Collagen with Glucose

CMA is predominantly formed in collagen-rich tissues during glycation:

-

Glycation Protocol :

-

Role of Metal Ions :

Enhancement by Exogenous Glyoxal

CMA generation accelerates in the presence of glyoxal, a reactive dicarbonyl:

-

Collagen incubated with 5 mM glyoxal produces 18.3 pmol CMA/mg protein within 48 hours, compared to 4.2 pmol/mg with glucose alone.

-

This suggests glyoxal bypasses the slow autoxidation of glucose, directly modifying arginine residues.

Analytical Methods for CMA Quantification

Immunoassays

LC-MS/MS Analysis

-

Chromatographic Conditions :

-

Quantification :

Comparative Analysis of Synthesis Routes

| Parameter | Chemical Synthesis | Biochemical Formation |

|---|---|---|

| Reactants | L-Arginine, glyoxal | Glucose, collagen |

| Time | 7 days | 14 days |

| Yield | ~50% | 12.5 pmol/mg |

| Key Catalyst | NaOH | Metal ions (Fe³⁺) |

| Purity | >95% | Requires extraction |

Key Findings :

Q & A

Q. What are the standard methods for synthesizing CMA, and how is its purity validated?

CMA is synthesized by reacting Nα-acetyl-L-arginine with iodoacetic acid under controlled alkaline conditions (pH ~9–10) to ensure selective carboxymethylation at the ω-guanidino group . Purity validation involves nuclear magnetic resonance (NMR) spectroscopy, specifically 2D-COSY and HMBC experiments, to confirm structural integrity and rule out side reactions (e.g., α-amino group modification) . For database alignment, cross-checking SMILES (e.g., O=C(O)CCNC(C(=O)O)CCCNC(=[N@H])N) and InChi identifiers ensures consistency with established chemical registries .

Q. How is CMA differentiated from other arginine derivatives in analytical workflows?

Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns resolves CMA from structurally similar compounds (e.g., Nα-carboxymethylarginine). Retention times and fragmentation patterns (e.g., m/z 247.1 for CMA’s [M+H]+ ion) are validated against synthetic standards . High-resolution mass spectrometry (HRMS) further distinguishes isotopic patterns .

Q. What experimental controls are essential when studying CMA in glycation studies?

Include (i) negative controls (e.g., arginine without carboxymethylation) to isolate CMA-specific effects, (ii) pH buffers (e.g., phosphate-buffered saline at physiological pH 7.4) to mimic in vivo conditions, and (iii) time-course analyses to track reaction kinetics . Quantify glycation end-products via fluorescence spectroscopy (ex/em: 370/440 nm) or ELISA .

Advanced Research Questions

Q. How can contradictory data on CMA’s role in glycation pathways be resolved?

Contradictions often arise from variability in reaction conditions (e.g., pH, temperature) or detection limits. Apply systematic review methodologies:

- Meta-regression to assess the influence of covariates (e.g., glucose concentration, incubation time) .

- Sensitivity analysis to evaluate outlier studies (e.g., those using non-physiological CMA concentrations) .

- In vitro/in vivo correlation to validate findings across models (e.g., bovine serum albumin vs. human hemoglobin) .

Q. What advanced techniques characterize CMA-protein interactions at the molecular level?

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) between CMA and target proteins (e.g., collagen) .

- Molecular dynamics simulations using software like GROMACS model CMA’s electrostatic interactions with lysine-rich protein domains .

- Cryo-electron microscopy resolves structural changes in proteins upon CMA modification .

Q. How should researchers address variability in CMA stability under physiological conditions?

Design stability studies with:

- Accelerated degradation protocols (e.g., elevated temperature, oxidative stress) to predict shelf-life .

- Multi-omics integration : Pair proteomics (CMA-modified peptide detection) with metabolomics (CMA degradation byproduct analysis) .

- Robust statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify significant degradation pathways .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are recommended for analyzing dose-response relationships in CMA toxicity studies?

Use non-linear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. For skewed datasets, apply Box-Cox transformations to normalize variance. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. How can researchers improve reproducibility in CMA quantification across labs?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.